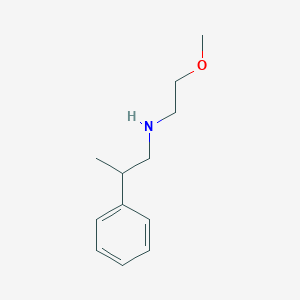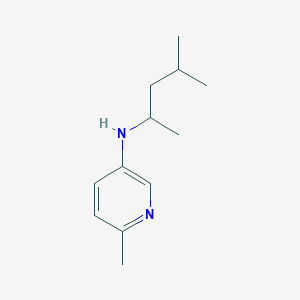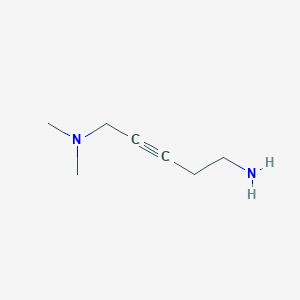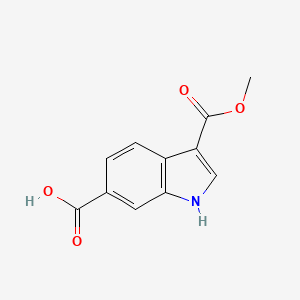
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions. For instance, the reaction of the indole derivative with dimethyl carbonate in the presence of a base can yield the methoxycarbonyl-substituted indole.
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the laboratory synthesis routes. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl3) and specific conditions depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of indole-based biological activities and their mechanisms.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
3-(Methoxycarbonyl)-1H-indole-7-carboxylic acid: Similar structure but with the carboxylic acid group at the 7-position.
Uniqueness
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups, which can influence its reactivity and biological activity. The 6-position carboxylic acid group can participate in unique interactions that are not possible with other positional isomers, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-methoxycarbonyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-5-12-9-4-6(10(13)14)2-3-7(8)9/h2-5,12H,1H3,(H,13,14) |
InChI Key |
SLTYXTCPXGFHTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


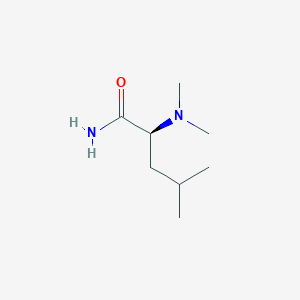

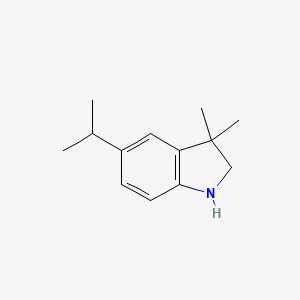
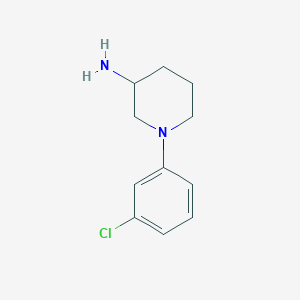
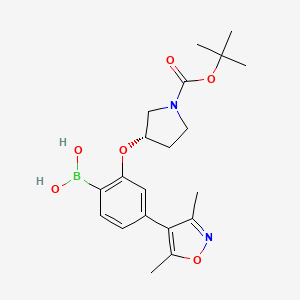
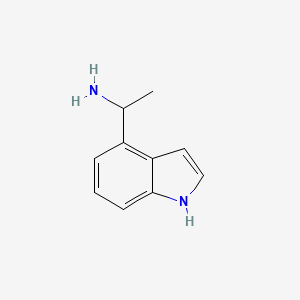
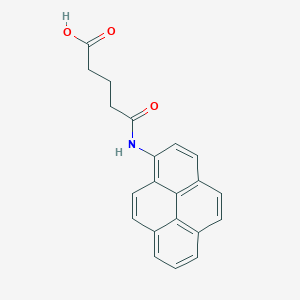
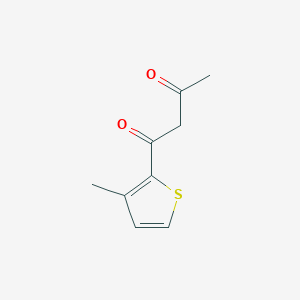
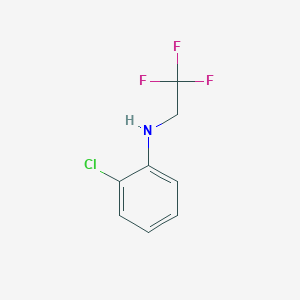
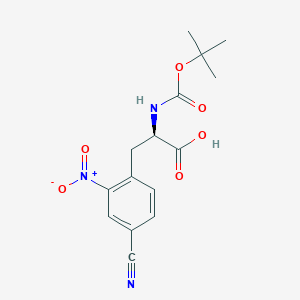
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
